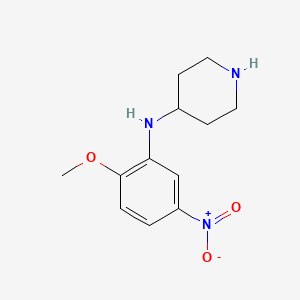![molecular formula C10H17N5O2S B11728175 {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with ethylamine in the presence of a sulfonylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine
- {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]methyl}amine
- {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]propyl}amine
Uniqueness
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrimidinyl and piperazinyl groups contribute to its versatility in various reactions and applications .
Eigenschaften
Molekularformel |
C10H17N5O2S |
|---|---|
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine |
InChI |
InChI=1S/C10H17N5O2S/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2 |
InChI-Schlüssel |
LBPJWEFPLQGVDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728099.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728104.png)
![Methoxy({[3-nitro-4-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B11728109.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)

![benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728133.png)
![[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728136.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728149.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)

